4-(Methoxy-d3)benzylamine hydrochloride
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Overview
Description
4-(Methoxy-d3)benzylamine hydrochloride is a deuterated derivative of 4-methoxybenzylamine. This compound is characterized by the presence of three deuterium atoms replacing the hydrogen atoms in the methoxy group. It is commonly used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxy-d3)benzylamine hydrochloride typically involves the deuteration of 4-methoxybenzylamine. One common method is the reaction of 4-methoxybenzylamine with deuterated reagents under specific conditions to achieve the desired deuteration. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. The production process is optimized to ensure high yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxy-d3)benzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens or nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzylamine derivatives.
Substitution: Formation of various substituted benzylamine derivatives.
Scientific Research Applications
4-(Methoxy-d3)benzylamine hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(Methoxy-d3)benzylamine hydrochloride involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and pathways. The compound’s effects are mediated through its interaction with enzymes and receptors, altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylamine: The non-deuterated form of the compound.
4-Chlorobenzylamine: A similar compound with a chlorine substituent instead of a methoxy group.
4-Methylbenzylamine: A compound with a methyl group instead of a methoxy group.
Uniqueness
4-(Methoxy-d3)benzylamine hydrochloride is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms enhance the compound’s stability and allow for detailed studies of reaction mechanisms and metabolic pathways. This makes it a valuable tool in various fields of research.
Properties
IUPAC Name |
[4-(trideuteriomethoxy)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-10-8-4-2-7(6-9)3-5-8;/h2-5H,6,9H2,1H3;1H/i1D3; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWZNYTZVVEEKO-NIIDSAIPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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